Product packaging for Acetyl hexapeptide 38(Cat. No.:)

Acetyl hexapeptide 38

Cat. No.: B1575536
M. Wt: 702.02
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Synthetic Peptides in Biological and Biomedical Research

The journey of synthetic peptides began over a century ago, with early research laying the groundwork for more complex synthesis techniques. mdpi.com A pivotal moment in this evolution was the development of solid-phase peptide synthesis (SPPS), a method that revolutionized the field by enabling the efficient and precise creation of longer and more intricate peptide sequences. rsc.orgnih.gov This technological leap has allowed scientists to design and produce peptides with tailored functions, leading to their use as therapeutic agents, research tools, and active ingredients in various industries. explorationpub.com Further innovations, such as the development of peptide-based vaccines and drugs, highlight the expanding role of synthetic peptides in addressing a range of health challenges. springernature.com

Overview of Adipogenesis and Lipid Metabolism in Tissue Physiology

Adipogenesis is the intricate process by which pre-adipocytes, or precursor fat cells, differentiate into mature, lipid-storing adipocytes. This process is a key component of adipose tissue physiology, which plays a crucial role in the body's energy balance. scielo.bre-dmj.org Lipid metabolism encompasses both the synthesis of lipids (lipogenesis) and their breakdown (lipolysis) to provide energy when needed. scielo.brnih.gov Adipocytes store excess energy in the form of triglycerides, which are synthesized from fatty acids and glycerol. e-dmj.orgnih.gov The regulation of these processes is complex, involving a variety of hormones and signaling molecules that ensure metabolic homeostasis. scielo.brnih.gov Dysregulation of adipogenesis and lipid metabolism can contribute to various metabolic disorders. nih.gov

Contextualization of Acetyl Hexapeptide-38 within Bioactive Peptide Research

Acetyl Hexapeptide-38 has emerged from the extensive field of bioactive peptide research, which focuses on identifying and synthesizing peptides with specific biological activities. mdpi.comnih.gov These peptides are often designed to mimic naturally occurring protein fragments to influence cellular processes. frontiersin.org In the context of cosmetic science, bioactive peptides are categorized based on their mechanism of action, such as signal peptides, carrier peptides, and neurotransmitter-inhibitory peptides. mdpi.comresearchgate.net Acetyl Hexapeptide-38 falls into the category of signal peptides, which are designed to influence specific cellular pathways. Its development is a direct result of screening numerous peptide sequences to find one with a desired effect on adipogenesis. chemicalbook.com

Detailed Research Findings on Acetyl Hexapeptide-38

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H55N9O9 B1575536 Acetyl hexapeptide 38

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55N9O10/c1-13(2)20(26(45)35-18(10-9-11-33-30(31)32)24(43)39-23(16(7)41)29(48)49)37-28(47)22(15(5)6)38-27(46)21(14(3)4)36-25(44)19(12-40)34-17(8)42/h13-16,18-23,40-41H,9-12H2,1-8H3,(H,34,42)(H,35,45)(H,36,44)(H,37,47)(H,38,46)(H,39,43)(H,48,49)(H4,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETZBTCJWHBFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55N9O10
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

Acetyl Hexapeptide-38 is a synthetic peptide with the amino acid sequence Ac-Ser-Val-Val-Val-Arg-Thr-NH2. chemicalbook.comomizzur.com It is often used in its acetate (B1210297) or trifluoroacetate (B77799) salt form to improve its solubility and stability for formulation purposes. glpbio.com

Interactive Data Table:

PropertyValue
IUPAC Name N-acetyl-L-seryl-L-valyl-L-valyl-L-valyl-L-arginyl-L-threonine
Molecular Formula C30H56N10O9
Molecular Weight 700.83 g/mol
Appearance White to off-white solid powder
Solubility Water-soluble. Can also be dissolved in solvents like DMSO and DMF.

Note: The molecular weight may vary slightly depending on the salt form. gtpeptide.com

Synthesis and Formulation

The primary method for producing Acetyl Hexapeptide-38 is Solid-Phase Peptide Synthesis (SPPS). This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support.

Key Steps in the SPPS of Acetyl Hexapeptide-38:

Resin Activation: The process begins with a resin that is prepared for the attachment of the first amino acid.

Amino Acid Coupling: Protected amino acids are added one by one in the desired sequence.

N-Terminal Acetylation: Once the hexapeptide chain is complete, an acetyl group is added to the N-terminus.

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and any protecting groups on the amino acid side chains are removed.

Purification: The crude peptide is purified, typically using chromatography, to achieve a high degree of purity.

For formulation, the purified peptide is often prepared as a stock solution in a suitable solvent.

Mechanism of Action

The biological activity of Acetyl Hexapeptide-38 is centered on its ability to modulate adipogenesis. It functions by increasing the expression of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). chemicalbook.com

Detailed Mechanism:

PGC-1α Upregulation: Acetyl Hexapeptide-38 has been shown in in-vitro studies to increase the expression of PGC-1α mRNA. personalcaremagazine.com One study reported a 61.1% increase in PGC-1α expression. chemicalbook.comomizzur.com

Adipocyte Differentiation: PGC-1α is a key regulator of adipogenesis. By upregulating PGC-1α, Acetyl Hexapeptide-38 promotes the differentiation of pre-adipocytes into mature adipocytes. chemicalbook.com

Lipid Accumulation: This enhanced differentiation leads to an increase in lipid accumulation within the adipocytes. chemicalbook.compersonalcaremagazine.com In-vitro studies have demonstrated a significant increase in lipid storage in cells treated with Acetyl Hexapeptide-38. personalcaremagazine.com One study noted a 32.4% increase in lipid accumulation. personalcaremagazine.com

This targeted mechanism allows for a localized increase in adipose tissue volume where the peptide is applied. cosmacon.dehzrebtech.com

Research Findings from In Vitro Studies

Peptide Sequence and Acetylation: Structural Basis for Bioactivity

The primary structure of Acetyl hexapeptide 38 consists of a specific sequence of six amino acids: Ac-Ser-Val-Val-Val-Arg-Thr-NH2. chemicalbook.comomizzur.comgtpeptide.com This sequence specifies serine, followed by three consecutive valine residues, arginine, and threonine. The molecule is further defined by two key chemical modifications at its ends. At the N-terminus, the serine residue is acetylated, and at the C-terminus, the threonine residue is amidated. gtpeptide.com

These terminal modifications are not merely incidental; they are crucial for the peptide's stability and function. The N-terminal acetyl group and the C-terminal amide group protect the peptide from degradation by exopeptidases (enzymes like aminopeptidases and carboxypeptidases) that would otherwise cleave the terminal amino acids. gtpeptide.com This enhanced stability increases the peptide's half-life, allowing it to perform its biological function effectively.

The bioactivity of this compound is linked to its ability to stimulate the expression of the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). chemicalbook.comomizzur.comchembk.com This coactivator plays a significant role in adipogenesis, the process of forming mature fat cells (adipocytes) from precursor cells. chemicalbook.comomizzur.com By increasing PGC-1α expression, the peptide enhances the rate of adipogenesis and lipid accumulation in targeted areas. omizzur.comchembk.comhappi.com Research findings have shown that treatment with this compound can increase PGC-1α expression by up to 61.1% and lipid accumulation by 32.4% in in-vitro models. omizzur.comchembk.comhappi.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies for this compound

The predominant method for manufacturing this compound is Solid-Phase Peptide Synthesis (SPPS). This technique involves building the peptide chain sequentially while one end is anchored to an insoluble polymer resin, which simplifies the purification process at each step. rsc.orgrsc.org

The choice of resin is critical in SPPS. For this compound, which has a C-terminal amide (Thr-NH2), a resin such as Rink Amide resin is commonly employed. google.com This resin contains a specific linker that, upon cleavage, yields the desired C-terminal amide functionality. The synthesis begins with the swelling of the resin in a suitable solvent like Dimethylformamide (DMF) to make the reactive sites accessible. rsc.orggoogle.com

The peptide chain is elongated by sequentially coupling the protected amino acids in the reverse order of the final sequence (Thr → Arg → Val → Val → Val → Ser). Each coupling step involves activating the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide bond with the free amino group on the resin-bound chain. Common coupling (activating) agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt), or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.com

To prevent unwanted side reactions during the coupling process, the reactive functional groups of the amino acids are temporarily blocked with protecting groups. rsc.orgucl.ac.uk In the standard SPPS of this compound, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is typically used. The α-amino group of each incoming amino acid is protected by an Fmoc group.

After each successful coupling reaction, the Fmoc group from the newly added amino acid must be removed to expose the N-terminal amine for the next coupling cycle. This deprotection step is achieved by treating the resin-bound peptide with a mild base, most commonly a solution of 20% piperidine (B6355638) in DMF. ethz.ch The side chains of amino acids like Serine, Threonine, and Arginine also require protection, typically with acid-labile groups like tert-butyl (tBu) for Ser/Thr and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arg, which remain intact during the Fmoc-deprotection step.

Once the entire hexapeptide sequence is assembled and the N-terminal Serine is acetylated (using a reagent like acetic anhydride), the final step is to cleave the completed peptide from the solid resin support and remove the side-chain protecting groups simultaneously. This is accomplished by treating the peptide-resin with a strong acidic "cocktail." A widely used cleavage cocktail contains Trifluoroacetic acid (TFA) mixed with scavengers such as water, thioanisole, or triisopropylsilane (B1312306) (TIS) to capture the reactive cationic species generated during the deprotection of side chains. rsc.org

The resulting crude peptide is then precipitated, typically with cold diethyl ether, and collected. To achieve the high purity required for research and cosmetic applications (often ≥98%), the crude product is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). gtpeptide.com The identity and purity of the final this compound are confirmed using analytical techniques like analytical HPLC and Mass Spectrometry (MS). omizzur.com

SPPS Cycle for this compound

Step Description Key Reagents/Conditions Outcome
Resin Preparation Swelling of the resin to allow access to reactive sites. Rink Amide Resin, Dimethylformamide (DMF). Resin is prepared for the first amino acid coupling.
Amino Acid Coupling Sequential addition of Fmoc-protected amino acids to the growing peptide chain. Fmoc-amino acids, Coupling agents (e.g., HATU, DIC/HOBt), Base (e.g., DIPEA). Peptide chain is elongated.
Fmoc Deprotection Removal of the N-terminal Fmoc protecting group. 20% Piperidine in DMF. A free N-terminal amine is exposed for the next coupling cycle.
N-Terminal Acetylation Capping the N-terminus of the completed peptide chain. Acetic anhydride, Pyridine. Formation of the final acetylated hexapeptide.
Cleavage & Deprotection Release of the peptide from the resin and removal of side-chain protecting groups. Trifluoroacetic acid (TFA), Scavengers (e.g., TIS, water). Crude peptide is released into solution.
Purification Removal of impurities from the crude peptide. Reversed-Phase HPLC. Highly pure (≥98%) this compound is obtained.

Advanced Synthetic Approaches and Future Directions in Peptide Synthesis

While conventional SPPS is robust, the field of peptide synthesis is continually evolving to enhance efficiency, speed, and sustainability.

Microwave-Assisted Peptide Synthesis (MA-SPPS) is a significant advancement that utilizes microwave irradiation to accelerate the chemical reactions in SPPS. nih.govresearchgate.net The application of microwave energy can dramatically reduce the time required for both the coupling and deprotection steps, in some cases shortening a multi-hour cycle to just a few minutes. nih.govrsc.org This acceleration is due to efficient and uniform heating of the reaction mixture. For peptides like this compound, pilot studies have shown that MA-SPPS can decrease the total synthesis time from 24 hours to 8 hours while maintaining comparable purity. This rapid synthesis not only increases throughput but can also minimize side reactions that may occur during prolonged synthesis times, potentially leading to a purer crude product. nih.gov

Table of Chemical Compounds Mentioned

Compound Name Abbreviation / Other Name Role/Function
This compound Adifyline™ The subject peptide.
Serine Ser, S Amino acid in the peptide sequence.
Valine Val, V Amino acid in the peptide sequence.
Arginine Arg, R Amino acid in the peptide sequence.
Threonine Thr, T Amino acid in the peptide sequence.
Dimethylformamide DMF Solvent used in SPPS.
Piperidine - Base used for Fmoc deprotection.
9-fluorenylmethyloxycarbonyl Fmoc Protecting group for α-amino groups.
Trifluoroacetic acid TFA Acid used for cleavage from resin.
N,N'-Diisopropylcarbodiimide DIC Coupling agent.
1-Hydroxybenzotriazole HOBt Coupling additive.
HATU - Coupling agent.
Acetic Anhydride Ac2O Reagent for N-terminal acetylation.
Triisopropylsilane TIS Scavenger used in cleavage.

| Rink Amide Resin | - | Solid support for SPPS to yield a C-terminal amide. |

Liquid-Phase Peptide Synthesis Considerations

While Solid-Phase Peptide Synthesis (SPPS) is a prevalent method for producing peptides, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, represents a conventional organic synthesis approach that can be applied to create Acetyl Hexapeptide-38. google.com Unlike SPPS, where the growing peptide chain is anchored to a solid resin support, LPPS involves the synthesis of the peptide entirely in a solution. creative-peptides.com

The primary advantage of LPPS lies in the lower cost of the reagents and materials required for synthesis. google.com However, this method presents significant challenges, particularly for a hexapeptide like Acetyl Hexapeptide-38. The process involves a greater number of reaction steps, and after each step, the intermediate peptide fragment must be isolated and purified before the next amino acid can be added. google.com This purification of intermediates can be difficult and time-consuming. Furthermore, there is a higher potential for the formation of isomers, which complicates the purification process and can impact the final yield and purity of the target peptide. google.com A patent exists describing a liquid-phase synthesis method for the peptide, indicating its viability despite the challenges. google.com Some manufacturing approaches may also use a hybrid method, combining aspects of both solid-phase and liquid-phase synthesis to optimize the process. google.com

Automation in Acetyl Hexapeptide-38 Synthesis for Research

Automation is a critical component in modern peptide synthesis, ensuring reproducibility, increasing throughput, and reducing manual labor. mdpi.com In the context of producing peptides like Acetyl Hexapeptide-38 for research, automated systems are invaluable. While liquid-phase synthesis is challenging to automate, solid-phase peptide synthesis (SPPS) is well-suited for automation due to the ease of separating the resin-bound peptide from reagents and solvents. google.commdpi.com

Automated peptide synthesizers utilize flow chemistry, where solvents and reagents are delivered continuously, which can minimize waste and improve reaction efficiency. These systems allow for precise control over reaction parameters such as temperature, reaction time, and reagent concentrations. For instance, elevating the temperature during coupling steps can significantly accelerate the reaction and reduce the synthesis cycle time. The development of automated flow peptide synthesis (AFPS) has further advanced the field by drastically reducing the time required for amide bond formation compared to traditional automated methods. researchgate.net For research applications, this level of control and efficiency is crucial for producing high-purity Acetyl Hexapeptide-38 with consistent quality for use in experimental studies. manufactry.com

Analytical Characterization of Synthesized Acetyl Hexapeptide-38 for Research Purity and Identity

Following synthesis, the crude Acetyl Hexapeptide-38 must undergo rigorous analytical characterization to confirm its identity and determine its purity. This is a critical step for research purposes to ensure that observed biological effects are attributable to the specified compound. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the synthesized peptide. manufactry.comtnjone.com Specifically, reversed-phase HPLC (RP-HPLC) is used, with typical purity specifications for research-grade Acetyl Hexapeptide-38 being ≥98%. tnjone.comhoelzel-biotech.comgtpeptide.com

Mass Spectrometry (MS) is used to confirm the molecular identity of the peptide by verifying its molecular weight. manufactry.com The theoretical molecular weight of the free base form of Acetyl Hexapeptide-38 (C₃₀H₅₅N₉O₉) is approximately 701.8 g/mol , though variations may be observed due to different salt forms (e.g., acetate (B1210297) or trifluoroacetate). manufactry.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H-NMR), is utilized to confirm the structural integrity of the peptide. The resulting spectrum must be consistent with the known structure of Acetyl Hexapeptide-38. abmole.com

Amino Acid Analysis (AAA) may also be performed to confirm that the molar ratios of the constituent amino acids (Serine, Valine, Arginine, Threonine) are correct, typically within a ±10% tolerance. tnjone.com

The combination of these analytical methods provides a comprehensive profile of the synthesized peptide, ensuring its structural accuracy and purity for reliable research applications. Certificates of Analysis for commercially available research-grade peptides will typically include data from these tests. gtpeptide.comsonwuapi.com

Interactive Data Table: Typical Analytical Specifications for Research-Grade Acetyl Hexapeptide-38

ParameterSpecificationMethod
Purity≥98.0%HPLC
Single Impurity≤2.0%HPLC
Peptide Content≥80.0%N/A
Acetate Content≤12.0%HPLC
Water Content≤8.0% - ≤10.0%Karl Fischer (KF)
Amino Acid Composition≤±10% of TheoreticalAAA
Endotoxin≤50 EU/mgLAL
Identity ConfirmationConsistent with StructureMS, H-NMR

Data compiled from multiple sources. tnjone.comgtpeptide.comsonwuapi.com

Interactive Data Table: Analytical Techniques for Acetyl Hexapeptide-38 Characterization

Analytical TechniquePurposeTypical Finding/Result
High-Performance Liquid Chromatography (HPLC)Determines purity and quantifies impurities.Purity value, typically ≥98%.
Mass Spectrometry (MS)Confirms molecular identity by measuring molecular weight.Observed mass matches theoretical mass (e.g., [M+H]⁺ ~702 Da).
Nuclear Magnetic Resonance (¹H-NMR)Confirms chemical structure.Spectrum is consistent with the expected peptide structure. abmole.com
Amino Acid Analysis (AAA)Verifies the correct ratio of constituent amino acids.Molar ratios of Ser, Val, Arg, Thr are within ±10% of theoretical values. tnjone.com

Induction of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1 Alpha (PGC-1α) Expression

At the core of Acetyl Hexapeptide-38's mechanism of action is its ability to significantly upregulate the expression of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1 Alpha (PGC-1α). omizzur.cominnospk.comchemicalbook.cominci.guidehzrebtech.comulprospector.commobelbiochem.compersonalcaremagazine.comhappi.comyoungshechem.comzhongshichemicalgroup.comdaltosur.comcosmacon.deabmole.com PGC-1α is a transcriptional coactivator that plays a pivotal role in regulating cellular energy metabolism. omizzur.comchemicalbook.cominci.guidezhongshichemicalgroup.commedchemexpress.com

Transcriptional Regulation of PGC-1α by Acetyl Hexapeptide-38

Acetyl Hexapeptide-38 has been shown in studies to increase the expression of PGC-1α mRNA. personalcaremagazine.comhappi.com Research indicates that treatment of preadipocytes with Acetyl Hexapeptide-38 can lead to a substantial increase in PGC-1α expression, with some studies reporting up to a 61.1% rise. omizzur.cominnospk.comchemicalbook.cominci.guidepersonalcaremagazine.comhappi.comzhongshichemicalgroup.com This upregulation is a critical initiating step in the cascade of events leading to increased adipogenesis. The precise mechanism by which the peptide stimulates the transcription of the PGC-1α gene is an area of ongoing investigation, but it is understood to be a key part of its functionality.

Interaction of PGC-1α with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in Adipogenesis

PGC-1α functions as a coactivator for a variety of transcription factors, including the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). personalcaremagazine.comdaltosur.comoup.comnih.govresearchgate.netfrontiersin.org PPARγ is a nuclear receptor that is a master regulator of adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes. personalcaremagazine.comoup.comfrontiersin.orgmdpi.com The interaction between PGC-1α and PPARγ is crucial for the expression of genes that drive this differentiation process. personalcaremagazine.comresearchgate.netfrontiersin.org By increasing the levels of PGC-1α, Acetyl Hexapeptide-38 effectively enhances the transcriptional activity of PPARγ, thereby promoting the entire adipogenic program. personalcaremagazine.comdaltosur.com This coactivation potentiates the expression of genes essential for the development of mature adipocytes capable of storing lipids. personalcaremagazine.comhappi.com

Modulation of Adipocyte Differentiation Pathways

The upregulation of PGC-1α and subsequent enhancement of PPARγ activity by Acetyl Hexapeptide-38 directly impacts the differentiation and function of adipocytes.

Effects on Preadipocyte Maturation and Conversion into Mature Adipocytes

Acetyl Hexapeptide-38 has been demonstrated to promote the differentiation of subcutaneous preadipocytes into mature adipocytes. omizzur.comchemicalbook.cominci.guidezhongshichemicalgroup.com This maturation process is a complex series of events that transforms undifferentiated precursor cells into functional fat cells. By stimulating the PGC-1α/PPARγ pathway, the peptide enhances the rate of adipogenesis, leading to an increase in the number of mature adipocytes. hzrebtech.comulprospector.commobelbiochem.comyoungshechem.comdaltosur.comcosmacon.despecialchem.com

Regulation of Lipid Accumulation within Adipocytes

A key consequence of enhanced adipocyte differentiation is an increased capacity for lipid storage. omizzur.comchemicalbook.cominci.guidezhongshichemicalgroup.com Studies have shown that treatment with Acetyl Hexapeptide-38 leads to a significant increase in lipid accumulation within adipocytes. omizzur.cominnospk.comhzrebtech.commobelbiochem.compersonalcaremagazine.comhappi.comyoungshechem.com In vitro experiments have reported a lipid accumulation increase of up to 32.4%. omizzur.cominnospk.compersonalcaremagazine.comhappi.com This is a direct result of the upregulation of genes involved in lipid synthesis and storage, which are targets of the PGC-1α and PPARγ transcriptional machinery. oup.com

Table 1: Effects of Acetyl Hexapeptide-38 on Adipogenesis Markers

ParameterReported EffectReference
PGC-1α ExpressionIncreased by up to 61.1% omizzur.cominnospk.comchemicalbook.cominci.guidepersonalcaremagazine.comhappi.comzhongshichemicalgroup.com
Lipid AccumulationIncreased by up to 32.4% omizzur.cominnospk.compersonalcaremagazine.comhappi.com

Potential Role in Cellular Energy Metabolism Modulation

Given that PGC-1α is a master regulator of cellular energy metabolism, Acetyl Hexapeptide-38's ability to increase its expression suggests a potential role in modulating this fundamental cellular process. omizzur.comchemicalbook.cominci.guidezhongshichemicalgroup.commedchemexpress.com PGC-1α is known to be involved in mitochondrial biogenesis and the regulation of genes associated with energy expenditure. medchemexpress.commdpi.com While the primary observed effect of Acetyl Hexapeptide-38 in the context of adipocytes is the enhancement of lipid storage, its influence on PGC-1α could have broader implications for cellular energetics that warrant further investigation.

Exploration of Additional Putative Molecular Targets and Signaling Cascades

While the principal mechanism of Acetyl Hexapeptide-38 is the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), leading to enhanced adipogenesis, the complete signaling cascade involves further molecular interactions. abmole.comcosmacon.de The peptide, acting as an external signaling molecule, must initiate an intracellular cascade to alter the expression of the PGC1A gene, which is located in the nucleus. This necessitates an exploration of the intermediary steps and downstream consequences of PGC-1α upregulation.

The specific secondary messenger systems directly modulated by Acetyl Hexapeptide-38 are not extensively detailed in publicly available scientific literature. However, based on the general principles of peptide hormone signaling, it is plausible that its action involves common secondary messengers such as cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), or intracellular calcium (Ca2+). slideshare.netyoutube.com These molecules are classic intermediaries that transduce signals from cell-surface receptors to intracellular targets, often culminating in the activation of protein kinases and transcription factors. slideshare.netbmglabtech.com

For instance, many G protein-coupled receptors (GPCRs), which are common targets for peptide ligands, activate adenylate cyclase to produce cAMP. slideshare.net Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate transcription factors like cAMP response element-binding protein (CREB). wikipedia.orgfrontiersin.org Activated CREB can then bind to the promoter regions of target genes, such as PGC1A, to induce their transcription. frontiersin.orgoup.com Similarly, signaling pathways can trigger the release of intracellular calcium stores, which acts as a second messenger to activate various enzymes and transcription factors, including Ca2+/calmodulin-dependent protein kinase (CaMK). nih.govnih.gov The activation of PGC-1α expression is known to be influenced by pathways involving both cAMP and Ca2+. frontiersin.orgnih.gov Therefore, it is a scientifically sound hypothesis that Acetyl Hexapeptide-38 binding to its receptor triggers a cascade involving one or more of these secondary messenger systems to ultimately increase PGC-1α levels.

The increase in PGC-1α protein levels serves as a master switch that coactivates a suite of transcription factors to modulate the expression of a wide network of downstream genes. PGC-1α itself does not bind to DNA but works by docking with and enhancing the activity of DNA-binding transcription factors. oup.com In the context of adipogenesis in white adipose tissue, a crucial partner for PGC-1α is the Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.govmdpi.comnih.gov The PGC-1α/PPARγ complex is a key driver of adipocyte differentiation and lipid metabolism. nih.govnih.gov

Upregulation of PGC-1α by Acetyl Hexapeptide-38 would therefore be expected to enhance the expression of genes targeted by the PGC-1α/PPARγ complex. These genes are integral to the processes of creating mature, lipid-storing fat cells. Other transcription factors coactivated by PGC-1α include nuclear respiratory factors (NRF-1, NRF-2) and estrogen-related receptor α (ERRα), which primarily regulate mitochondrial biogenesis and oxidative metabolism. mdpi.commdpi.com The resulting gene expression profile promotes not only lipid accumulation but also the development of functional adipocytes with appropriate metabolic machinery.

Below is a table of representative genes whose expression is expected to be influenced by the increase in PGC-1α activity.

Table 1: Predicted Downstream Gene Targets Modulated by Acetyl Hexapeptide-38 via PGC-1α

Gene Category Gene Name Gene Symbol Function in Adipocytes
Adipocyte Differentiation & Lipid Storage Fatty Acid Binding Protein 4 FABP4 Transports fatty acids within the cell, crucial for lipid accumulation.
Adiponectin ADIPOQ A key adipokine secreted by mature adipocytes.
Lipoprotein Lipase LPL Hydrolyzes triglycerides in lipoproteins, allowing fatty acid uptake.
Perilipin 1 PLIN1 Coats lipid droplets, regulating lipolysis and lipid storage.
Mitochondrial Biogenesis & Function Transcription Factor A, Mitochondrial TFAM A key regulator of mitochondrial DNA replication and transcription. mdpi.com
Cytochrome c, somatic CYCS A component of the electron transport chain essential for respiration. biorxiv.org
Uncoupling Protein 1 (in browning context) UCP1 Mediates adaptive thermogenesis; its expression is strongly driven by PGC-1α. mdpi.complos.org
Fatty Acid Metabolism Carnitine Palmitoyltransferase 1B CPT1B Rate-limiting enzyme for the transport of long-chain fatty acids into mitochondria for oxidation.

The specific cell surface receptor to which Acetyl Hexapeptide-38 binds has not been identified in the reviewed scientific literature. As a peptide, it is biologically improbable that it would passively diffuse across the cell membrane to directly influence the nuclear transcription of PGC-1α. Therefore, a theoretical model posits that Acetyl Hexapeptide-38 acts as a ligand for a specific transmembrane receptor.

The interaction would likely follow a standard signal transduction paradigm:

Binding: Acetyl Hexapeptide-38 binds to the extracellular domain of its specific receptor on a preadipocyte. Given its function, G protein-coupled receptors (GPCRs) are a strong candidate class, as they are frequently involved in metabolic regulation and are common targets for peptide hormones. slideshare.net

Conformational Change: Ligand binding induces a conformational change in the receptor.

Signal Transduction: This change activates an intracellular signaling pathway. If the receptor is a GPCR, this would involve the activation of a G protein, which in turn modulates an effector enzyme like adenylate cyclase or phospholipase C.

Secondary Messenger Production: The activated effector enzyme generates secondary messengers (e.g., cAMP, IP3, DAG, Ca2+), as discussed in section 3.4.1.

Kinase Cascade and Transcription Factor Activation: The secondary messengers activate protein kinases (e.g., PKA, CaMK), which then phosphorylate and activate transcription factors (e.g., CREB, MEF2). frontiersin.orgnih.gov

Gene Expression: These activated transcription factors translocate to the nucleus and bind to response elements on the promoter of the PGC1A gene, initiating its transcription and leading to the observed increase in PGC-1α protein levels.

This theoretical cascade provides a plausible link between the extracellular peptide and its ultimate intracellular effect on gene expression.

Comparative Mechanistic Analysis with Related Bioactive Peptides (e.g., Acetyl Hexapeptide-39)

A comparative analysis between Acetyl Hexapeptide-38 and the structurally related Acetyl Hexapeptide-39 (often marketed as Silusyne) reveals opposing biological effects centered on the same molecular target: PGC-1α. cosmacon.deinnospk.comexperchem.com While Acetyl Hexapeptide-38 is an agonist of the PGC-1α pathway, Acetyl Hexapeptide-39 acts as an antagonist.

Acetyl Hexapeptide-39 works by reducing the expression of PGC-1α. cosmacon.deinnospk.comexperchem.com This inhibitory action leads to a cascade of effects that is the inverse of that seen with Acetyl Hexapeptide-38. By suppressing PGC-1α levels, Acetyl Hexapeptide-39 hinders the differentiation of preadipocytes into mature fat cells and decreases their capacity for lipid accumulation. innospk.comexperchem.com This results in a reduction of lipid storage in adipose tissue. innospk.com

The divergent actions of these two hexapeptides highlight how subtle changes in peptide structure can dramatically alter biological function, enabling them to produce opposite physiological outcomes by modulating the same key regulatory protein.

Table 2: Comparative Mechanistic Analysis of Acetyl Hexapeptide-38 and Acetyl Hexapeptide-39

Feature Acetyl Hexapeptide-38 Acetyl Hexapeptide-39
Primary Molecular Target Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α)
Effect on PGC-1α Expression Stimulates/Increases expression. cosmacon.de Inhibits/Decreases expression. cosmacon.deinnospk.comexperchem.com
Primary Cellular Process Promotes adipogenesis (differentiation of preadipocytes). abmole.com Inhibits adipogenesis. innospk.comexperchem.com
Effect on Lipid Accumulation Increases lipid storage in adipocytes. Decreases lipid accumulation in adipocytes. innospk.com
Physiological Outcome Localized increase in adipose tissue volume. cosmacon.de Localized reduction in adipose tissue volume.

| Trade Name Example | Adifyline | Silusyne innospk.comexperchem.com |

Cell Culture Models for Adipogenesis Research

The foundation of in vitro research on Acetyl hexapeptide-38 relies on cell culture models that can replicate the process of fat cell development.

To ensure physiological relevance, scientific studies on Acetyl hexapeptide-38 frequently employ primary human subcutaneous preadipocytes. happi.compersonalcaremagazine.com These cells are undifferentiated precursors to fat cells, isolated from human subcutaneous adipose tissue. happi.comjournals.co.za Using these primary human cells is crucial as it provides a more accurate model of how the peptide affects human fatty tissue compared to using cell lines derived from other species. Preadipocytes are ideal for this research because they have not yet committed to becoming mature adipocytes, allowing researchers to observe the direct influence of the peptide on the differentiation process. happi.comjournals.co.za

To study the effects of Acetyl hexapeptide-38, preadipocytes are coaxed into differentiating into mature, lipid-storing adipocytes through specific laboratory protocols. This process involves culturing the preadipocytes in a specialized growth medium for a set period, typically several days. personalcaremagazine.comgoogle.com The differentiation is initiated by switching to a differentiation medium containing a cocktail of chemical inducers. personalcaremagazine.com

A standard differentiation protocol includes:

Incubating human subcutaneous preadipocytes in a growth medium for approximately 24 hours. happi.com

Replacing the growth medium with a differentiation-inducing medium. Acetyl hexapeptide-38 is added at various concentrations during this stage. personalcaremagazine.com

The cells are then incubated for an extended period, often around 10 days, to allow for full differentiation into mature adipocytes. personalcaremagazine.com

This controlled process allows for a direct comparison between cells treated with the peptide and untreated control cells. personalcaremagazine.com

Assessment of Gene Expression in Response to Acetyl Hexapeptide-38

A key aspect of understanding the peptide's mechanism is to measure its effect on the expression of genes involved in adipogenesis.

The primary molecular target of Acetyl hexapeptide-38 is the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). cosmacon.de PGC-1α is a transcriptional coactivator that plays a pivotal role in energy metabolism and adipogenesis. chemicalbook.commedchemexpress.com It interacts with other factors to promote the maturation of preadipocytes. journals.co.za

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is the standard method used to measure the expression levels of the PGC-1α gene. happi.com This technique allows for the precise quantification of messenger RNA (mRNA), which reflects the level of gene activity. In vitro studies have consistently shown that treating human subcutaneous preadipocytes with Acetyl hexapeptide-38 significantly increases the expression of PGC-1α mRNA. happi.compersonalcaremagazine.com One study reported an increase in PGC-1α expression by up to 61.1% in cells treated with the peptide compared to untreated cells. happi.comjournals.co.zachemicalbook.com

Table 1: Effect of Acetyl Hexapeptide-38 on PGC-1α mRNA Expression personalcaremagazine.com
Treatment Concentration Increase in PGC-1α Expression (vs. Control)
0.1 mg/mL25.6%
0.5 mg/mL61.1%

While qRT-PCR is excellent for targeting specific genes like PGC-1α, techniques such as microarray and RNA-Seq (RNA sequencing) provide a global view of how Acetyl hexapeptide-38 affects the entire transcriptome of the cell. These methods allow researchers to simultaneously analyze the expression levels of thousands of genes. This broader analysis can reveal the full spectrum of cellular pathways modulated by the peptide, confirming that its effects are targeted toward adipogenesis and identifying any other potential biological processes that may be influenced.

Measurement of Lipid Accumulation

The defining characteristic of a mature adipocyte is its ability to store lipids in intracellular droplets. happi.com Therefore, a critical endpoint in evaluating the efficacy of Acetyl hexapeptide-38 is the measurement of lipid accumulation.

This is commonly assessed using specific dyes that stain the neutral lipids stored within the adipocytes. One such method involves using the AdipoRed™ assay, a reagent that becomes fluorescent when it partitions into the hydrophobic lipid droplets. happi.compersonalcaremagazine.com The intensity of the fluorescence can be measured, providing a quantitative assessment of the total lipid content within the cells.

Studies have demonstrated that treatment with Acetyl hexapeptide-38 leads to a dose-dependent increase in lipid accumulation in differentiated adipocytes. happi.compersonalcaremagazine.com This finding directly correlates with the observed increase in PGC-1α expression, confirming the peptide's mechanism of action, which is to promote adipocyte maturation and enhance their capacity for lipid storage. journals.co.za Research has shown that lipid accumulation can increase by as much as 32.4% in cells treated with the peptide. happi.comjournals.co.za

Table 2: Effect of Acetyl Hexapeptide-38 on Lipid Accumulation personalcaremagazine.com
Treatment Concentration Increase in Lipid Accumulation (vs. Control)
0.1 mg/mL27.9%
0.5 mg/mL32.4%

Other Cellular Responses

In vitro studies using adipocyte models, such as the 3T3-L1 cell line, are crucial for understanding the effects of compounds on fat cell development. researchgate.netsemanticscholar.org Research indicates that Acetyl hexapeptide-38 promotes the proliferation and differentiation of adipocytes. chemicalbook.com This suggests that the peptide supports the increase in the number of mature fat cells. google.com

Studies have demonstrated that treatment with Acetyl hexapeptide-38 leads to a significant increase in lipid accumulation within adipocytes. personalcaremagazine.comhappi.com This is a key indicator of enhanced adipogenesis. The process of adipocyte differentiation involves a transition from a fibroblast-like preadipocyte to a spherical, lipid-filled mature adipocyte. researchgate.net The observed increase in lipid storage capacity in cells treated with Acetyl hexapeptide-38 underscores its role in promoting this transformation.

Experimental Data on Acetyl Hexapeptide-38's Effect on Adipogenesis
Metric Finding
PGC-1α Expression Increase61.1%
Lipid Accumulation Increase32.4%

Data sourced from in vitro studies on human subcutaneous preadipocytes. personalcaremagazine.comjournals.co.zachembk.com

The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Peptides can play a role in signaling processes that influence ECM components. ijdvl.comcosmileeurope.eu While direct, extensive research on Acetyl hexapeptide-38's specific impact on ECM remodeling in the context of adipogenesis is not widely detailed in the provided results, its primary mechanism of promoting adipocyte volume suggests an indirect influence. As adipocytes increase in size and number, remodeling of the surrounding ECM would be a necessary associated process to accommodate this expansion. Some sources also suggest that Acetyl hexapeptide-38 promotes collagen synthesis, which is a key component of the ECM. medchemexpress.commedchemexpress.com

Rationale for Targeting Adipogenesis in Biomedical Research

Adipogenesis, the process of forming mature fat cells (adipocytes) from precursor cells, is a critical area of biomedical research. The rationale for targeting this pathway stems from its central role in both metabolic health and tissue structure. With aging, there is often a loss and redistribution of subcutaneous adipose tissue, the fat layer beneath the skin that provides support and volume. omizzur.com This can lead to visible signs of aging and a decline in the skin's structural integrity. omizzur.com

The scientific interest in adipogenesis is driven by the desire to develop targeted therapies for conditions characterized by fat tissue loss. By promoting localized adipogenesis, researchers aim to restore volume and contour in specific areas. The key to this approach lies in identifying and modulating the molecular pathways that control adipocyte differentiation.

A primary molecular target in this field is the Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). PGC-1α is a transcriptional coactivator that plays a crucial role in regulating cellular energy metabolism. chemicalbook.comwisconsin.edu Research has shown that PGC-1α is involved in the differentiation of mesenchymal stem cells into adipocytes and influences fat storage. wisconsin.eduresearchgate.net Specifically, it has been linked to the "browning" of white adipose tissue, a process associated with increased energy expenditure, and it also plays a role in the maturation of white adipocytes. nih.govahajournals.org Therefore, compounds that can modulate PGC-1α expression, such as Acetyl Hexapeptide-38, are valuable tools for investigating and potentially directing adipose tissue formation. hzrebtech.com

Design of Novel Peptide Derivatives for Enhanced Specificity

The development of peptides like Acetyl Hexapeptide-38 is a result of sophisticated design and screening processes. Acetyl Hexapeptide-38 itself was identified from a vast library of millions of hexapeptides through a reporter gene assay designed to find sequences that could influence specific cellular pathways. omizzur.comchemicalbook.com This highlights a key strategy in peptide design: high-throughput screening to discover novel bioactive sequences.

The design of new peptide derivatives focuses on enhancing specificity and efficacy. This can involve several strategies:

Sequence Modification: Altering the amino acid sequence can fine-tune a peptide's binding affinity and biological activity. This principle is demonstrated by the development of Acetyl Hexapeptide-39, a peptide designed to have the opposite effect of Acetyl Hexapeptide-38 by decreasing PGC-1α expression and thus reducing lipid accumulation. personalcaremagazine.comhappi.com This illustrates how targeted modifications can create peptides with antagonistic functions.

Affinity-Based Targeting: A significant advancement in peptide design is the creation of sequences that bind with high specificity to certain cell types. For instance, phage display technology has been used to identify peptides that specifically target adipose-derived stem cells (ADSCs). acs.org Conjugating such affinity peptides to biomaterials can create "homing devices" to recruit endogenous stem cells, enhancing the specificity of tissue regeneration. acs.org

Structural Scaffolding: Peptides can be designed to self-assemble into complex three-dimensional structures, such as nanofibers and hydrogels, that mimic the natural extracellular matrix (ECM). nih.govcaltech.edu These peptide-based biomaterials can be further functionalized with bioactive sequences to create an ideal microenvironment for tissue growth. frontiersin.orgnih.gov

These design principles are moving the field beyond simple bioactive molecules toward highly specific, multi-functional constructs for targeted biomedical applications.

Role in Regenerative Medicine Research (focused on adipose tissue formation)

The utility of Acetyl Hexapeptide-38 in this research context has been demonstrated in various in vitro studies. When human preadipocytes are treated with Acetyl Hexapeptide-38, there is a measurable increase in both the expression of PGC-1α mRNA and the subsequent accumulation of lipids. personalcaremagazine.comhappi.com These findings directly support its role as a pro-adipogenic agent. The peptide can be used in research to activate the skin's repair mechanisms and promote the thickening of subcutaneous fat by influencing fibroblast activity and collagen synthesis. medchemexpress.com

The following table summarizes key research findings from in vitro studies, quantifying the effect of Acetyl Hexapeptide-38 on preadipocyte differentiation.

Concentration of Acetyl Hexapeptide-38Increase in PGC-1α mRNA Expression (vs. control)Increase in Lipid Accumulation (vs. control)Source
0.1 mg/mL25.6%27.9% personalcaremagazine.comhappi.com
0.5 mg/mL61.1%32.4% personalcaremagazine.comhappi.com

These results underscore the peptide's function as a potent stimulator of adipogenesis at the cellular level, making it a valuable compound for research focused on soft tissue regeneration and augmentation. medchemexpress.com

Future Directions in Peptide-Based Research for Tissue Engineering

The field of peptide-based research for tissue engineering is rapidly evolving, with future developments poised to offer more sophisticated solutions for tissue regeneration. A key trend is the increasing use of peptides not just as soluble signaling molecules, but as fundamental building blocks for biomaterials. biomatik.com

Future research directions include:

Biomimetic Self-Assembling Scaffolds: Scientists are designing peptides that can spontaneously self-assemble into hydrogels and other 3D structures. caltech.eduresearchgate.net These materials can closely mimic the native extracellular matrix, providing an ideal environment for cells to attach, proliferate, and differentiate. nih.gov The properties of these scaffolds can be precisely tuned by altering the peptide sequence. biomatik.com

Functionalized Biomaterials: There is a growing focus on covalently attaching bioactive peptides to inert biomaterials like hydrogels and polymers. frontiersin.orgnih.gov This functionalization provides specific biochemical cues to guide cellular behavior, such as promoting cell adhesion or directing stem cell differentiation toward a desired lineage, like adipogenesis. biomatik.comacs.org

Endogenous Cell Recruitment: A major goal is to develop materials that can recruit the body's own stem cells to the site of injury or for tissue augmentation. acs.org Peptides with high affinity for specific stem cell types, such as ADSCs, are being integrated into scaffolds to create materials that can promote in situ tissue regeneration. acs.org

Multi-functional and Smart Materials: The future lies in creating "smart" biomaterials that can respond to physiological cues or external stimuli. researchgate.net This could involve designing peptide-based systems that release different bioactive factors in a controlled sequence to orchestrate the complex process of tissue formation, from initial cell recruitment and vascularization to final tissue maturation. acs.org

By combining these advanced design strategies, peptide-based research will continue to drive innovation in tissue engineering, offering new possibilities for repairing and regenerating adipose and other complex tissues.

Advanced Research Methodologies and Considerations

In Silico Modeling and Molecular Docking Studies of Peptide-Target Interactions

In silico methodologies are pivotal in modern peptide research for predicting and understanding the interactions between a peptide and its biological targets before proceeding to more resource-intensive laboratory experiments. ijpsjournal.com For Acetyl hexapeptide-38, which is known to increase the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), computational studies such as molecular docking are employed to elucidate its mechanism of action at the molecular level. personalcaremagazine.com

Molecular docking simulates the binding process between the peptide (ligand) and its target protein receptor. nih.gov This biomolecular simulation predicts the preferred orientation and conformation of the peptide when bound to the target, helping to understand the key amino acid residues involved in the interaction. nih.gov The process involves treating the protein and peptide as either rigid or flexible bodies and using scoring functions to estimate the binding affinity, which is often expressed in terms of binding energy (e.g., kcal/mol). semanticscholar.org

The typical workflow for such a study on Acetyl hexapeptide-38 would involve:

Target Identification and Preparation: Identifying the three-dimensional structure of the target protein, likely a receptor or transcription factor upstream of PGC-1α gene expression. If an experimental structure is unavailable, homology modeling can be used to create a predictive 3D model. ijpsjournal.com

Peptide Modeling: Generating a 3D conformation of Acetyl hexapeptide-38.

Docking Simulation: Using specialized software to predict the binding pose of the peptide within the active site of the target protein. nih.gov

Analysis: Evaluating the resulting poses based on scoring functions and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govsemanticscholar.org

These computational approaches provide valuable insights into the structure-activity relationship, guiding the design of more potent or specific peptide analogs. nih.gov

Genetic Manipulation Techniques for PGC-1α and PPARγ Pathways in vitro (e.g., CRISPR/Cas9)

To validate the molecular pathways affected by Acetyl hexapeptide-38, advanced genetic manipulation techniques are indispensable. The CRISPR/Cas9 system, in particular, has become a powerful tool for precise genome editing in in vitro models, such as human preadipocytes. nih.gov This technology can be used to knock out or modify genes of interest to confirm their role in the peptide's mechanism of action.

Given that Acetyl hexapeptide-38 is reported to increase PGC-1α expression and stimulate adipogenesis, its activity is closely linked to the PGC-1α and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathways. personalcaremagazine.com PPARγ is considered a master regulator of adipogenesis. mednexus.org

Using CRISPR/Cas9, researchers can perform experiments such as:

Gene Knockout: Specifically deleting the PPARGC1A (encoding PGC-1α) or PPARG (encoding PPARγ) genes in preadipocytes. nih.gov Studies have demonstrated that the knockout of PPARG successfully prevents the differentiation of preadipocytes into mature adipocytes. nih.govbiorxiv.org

Functional Validation: By treating these genetically modified cells with Acetyl hexapeptide-38, researchers can determine if the peptide's adipogenic effects are diminished or abolished. If the peptide fails to induce lipid accumulation in PPARGC1A or PPARG knockout cells, it provides strong evidence that its mechanism is dependent on these specific pathways.

These methods enable the precise dissection of the transcriptional network regulating adipogenesis and confirm the direct involvement of PGC-1α and PPARγ in the cellular response to Acetyl hexapeptide-38. nih.govmednexus.org

Advanced Imaging Techniques for Cellular Response Analysis

Confocal microscopy is a high-resolution imaging technique used to visualize specific components within cells. mendeley.com To analyze the cellular response to Acetyl hexapeptide-38, which includes increased lipid accumulation, confocal microscopy is used to study the morphology and distribution of lipid droplets in adipocytes. personalcaremagazine.com

The process typically involves:

Cell Culture and Treatment: Adipocytes are cultured and treated with Acetyl hexapeptide-38.

Staining: The cells are stained with specific fluorescent dyes. A common lipophilic dye used for visualizing neutral lipids within lipid droplets is BODIPY 493/503, which fluoresces green. researchgate.net To visualize the cell nucleus, a stain such as DAPI (4′,6-diamidino-2-phenylindole), which fluoresces blue, is often used as a counterstain. researchgate.net

Imaging: The stained cells are then imaged using a confocal microscope. This technique eliminates out-of-focus light, resulting in sharp, high-contrast images that allow for detailed analysis of lipid droplet size, number, and subcellular location. mendeley.com

This method provides qualitative and quantitative data on how Acetyl hexapeptide-38 affects lipid storage at the cellular level, offering visual confirmation of its pro-adipogenic activity. researchgate.net

While confocal microscopy of fixed cells provides a static snapshot, live-cell imaging allows for the real-time observation of dynamic cellular processes. nanolive.com This technique is crucial for understanding the kinetics of adipogenesis and lipid droplet formation in response to Acetyl hexapeptide-38. nih.gov

Using specialized live-cell imaging systems, researchers can monitor preadipocytes as they differentiate over hours or even days following treatment. nanolive.com This allows for the visualization and quantification of dynamic events such as:

Changes in cell morphology during differentiation.

The initial formation and subsequent growth of lipid droplets.

The movement and fusion of lipid droplets within the cytoplasm. nanolive.com

Methodological Guidelines for Reproducibility in Peptide Research

Reproducibility is a cornerstone of scientific research. In the field of peptide research, ensuring that experiments can be replicated by different laboratories requires the thorough and standardized reporting of all experimental conditions. The unique biochemical characteristics of each peptide necessitate detailed documentation to avoid variability in results. genscript.com

Key experimental parameters that must be clearly reported include:

Peptide Specifications: This includes the amino acid sequence, purity (typically determined by HPLC), molecular weight (confirmed by mass spectrometry), and any post-translational modifications. The counter-ion (e.g., TFA or acetate) and peptide content should also be specified.

Handling and Storage: Details on how the peptide was stored (temperature, form—lyophilized or in solution), the solvent used for reconstitution, and its concentration are critical. nih.gov The stability of the peptide in the experimental medium should also be assessed and reported. acs.org

Cell Culture Conditions: The specific cell line used, passage number, culture medium composition (including serum and supplements), and incubation conditions (temperature, CO2 levels) must be documented.

Experimental Procedure: A precise description of the treatment protocol, including peptide concentrations, duration of exposure, and the time points at which measurements were taken.

Analytical Methods: A complete description of the analytical techniques used to measure outcomes, including instrument settings, reagents, and any standard curves used for quantification. mdpi.com

Adherence to these reporting standards is essential for validating research findings, comparing results across different studies, and building a reliable body of knowledge on the biological activities of peptides like Acetyl hexapeptide-38. nih.gov

Data Tables

Table 1: In Vitro Effects of Acetyl Hexapeptide-38 on Adipocyte Differentiation Markers

This table summarizes the reported effects of treating preadipocytes with Acetyl hexapeptide-38 in vitro, based on findings from a 2011 study. personalcaremagazine.com

Concentration of Acetyl Hexapeptide-38Increase in PGC-1α Expression (vs. Control)Increase in Lipid Accumulation (vs. Control)
0.1 mg/mL25.6%27.9%
0.5 mg/mL61.1%32.4%

Table 2: Checklist for Standardized Reporting in Peptide Research

This table outlines key parameters that should be documented in publications to ensure the reproducibility of research involving peptides.

CategoryParameter to ReportExample Detail
Peptide Characterization Amino Acid SequenceAc-Ser-Val-Val-Val-Arg-His-NH2
Purity>95% (as determined by HPLC)
Molecular WeightConfirmed by Mass Spectrometry (MS)
Counter-ionTrifluoroacetate (B77799) (TFA) or Acetate (B1210297)
Handling and Preparation Storage ConditionsLyophilized at -20°C
Reconstitution SolventSterile, nuclease-free water
Stock Solution Concentration10 mM
Experimental Conditions Cell LineHuman adipose-derived stem cells
Culture MediumDMEM with 10% FBS, 1% Penicillin-Streptomycin
Treatment Duration72 hours
Analytical Methods Assay TypeQuantitative PCR for gene expression
InstrumentationSpecific model of qPCR machine and confocal microscope
Stains/ReagentsBODIPY 493/503 for lipid droplets, DAPI for nuclei

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Acetyl Hexapeptide 38

Acetyl Hexapeptide-38 is a synthetic peptide that has garnered attention in the cosmetic and dermatological fields for its targeted effects on adipose tissue. omizzur.com Current scientific understanding, primarily derived from in vitro studies, centers on its ability to modulate adipogenesis, the process of forming new fat cells. happi.compersonalcaremagazine.com The primary mechanism of action attributed to Acetyl Hexapeptide-38 is the upregulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) expression. omizzur.comci.guide

PGC-1α is a transcriptional coactivator that plays a pivotal role in regulating cellular metabolism and energy homeostasis. happi.com By increasing the expression of PGC-1α, Acetyl Hexapeptide-38 stimulates the differentiation of preadipocytes into mature, lipid-accumulating adipocytes. omizzur.comci.guide This leads to an increase in the volume of adipose tissue in targeted areas. happi.com In vitro studies have demonstrated a significant increase in both PGC-1α expression and subsequent lipid accumulation in human subcutaneous preadipocytes treated with Acetyl Hexapeptide-38. happi.compersonalcaremagazine.com One study reported a 61.1% increase in PGC-1α expression and a 32.4% rise in fat accumulation after 10 days of treatment with a 0.5 mg/ml concentration of the peptide. omizzur.com

This targeted increase in adipose tissue volume has led to its investigation for applications aimed at restoring or enhancing soft tissue volume that diminishes with aging. omizzur.com While the foundational mechanism is established through these studies, the broader academic understanding remains in its early stages, with much of the available data originating from manufacturer-sponsored research.

Table 1: Summary of In Vitro Research Findings for Acetyl Hexapeptide-38

Parameter Concentration of Acetyl Hexapeptide-38 Result Reference
PGC-1α Expression 0.1 mg/mL 25.6% increase personalcaremagazine.com
PGC-1α Expression 0.5 mg/mL 61.1% increase happi.compersonalcaremagazine.com
Lipid Accumulation 0.1 mg/mL 27.9% increase personalcaremagazine.com
Lipid Accumulation 0.5 mg/mL 32.4% increase happi.compersonalcaremagazine.com

Unexplored Avenues in Molecular and Cellular Biology of the Peptide

Despite the current understanding of Acetyl Hexapeptide-38's primary mechanism of action, several avenues in its molecular and cellular biology remain largely unexplored. A significant gap exists in independent, peer-reviewed research to validate and expand upon the initial findings. mdpi.com

Future research could delve into the downstream signaling pathways activated by PGC-1α in response to Acetyl Hexapeptide-38. A more granular understanding of the specific genes and proteins whose expression is altered is needed. Additionally, the long-term effects of sustained PGC-1α activation in skin cells are not yet fully understood.

The interaction of Acetyl Hexapeptide-38 with other cellular receptors and pathways is another area ripe for investigation. While its effect on adipocytes is the focus, its potential influence on other skin cells, such as fibroblasts and keratinocytes, has not been thoroughly investigated. Furthermore, the stability and degradation pathways of Acetyl Hexapeptide-38 within the complex microenvironment of the skin are not well-characterized. xj-beauty.com Research into its metabolic fate would provide crucial insights into its bioavailability and duration of action. The potential for this peptide to influence the skin's microbiome is another emerging area of interest in cosmetic peptide research that remains unaddressed for Acetyl Hexapeptide-38. xj-beauty.com

Development of Next-Generation In Vitro Models for Deeper Mechanistic Insights

To gain deeper mechanistic insights into the biological activity of Acetyl Hexapeptide-38, the development and utilization of next-generation in vitro models are essential. Current research has primarily relied on two-dimensional cell cultures, which may not fully recapitulate the complex three-dimensional environment of human skin. labskincreations.com

Advanced in vitro models that could provide a more physiologically relevant context include:

3D Skin Equivalents: Three-dimensional reconstructed human skin models that incorporate a hypodermal layer with adipocytes would offer a more accurate system to study the effects of Acetyl Hexapeptide-38 on adipogenesis and its interaction with the dermal and epidermal layers. nih.govnih.gov

Bioprinted Skin Models: The use of 3D bioprinting technology to create skin constructs with precise spatial arrangements of different cell types, including adipocytes, could provide a highly controlled environment for mechanistic studies. labskincreations.com

Vascularized Skin Models: The incorporation of vascular networks into 3D skin models would allow for the investigation of how Acetyl Hexapeptide-38 is delivered to the target cells and how it might influence vascular function in the skin. nih.govsemanticscholar.org

Skin-on-a-Chip Models: Microfluidic devices that mimic the dynamic environment of the skin could be used to study the transport and activity of Acetyl Hexapeptide-38 in a more controlled and high-throughput manner. nih.gov

These advanced models would enable a more comprehensive evaluation of the peptide's efficacy, penetration, and potential interactions with other cellular components of the skin.

Integration of Multi-Omics Approaches in Peptide Research

The integration of multi-omics approaches holds significant promise for advancing our understanding of Acetyl Hexapeptide-38. These technologies can provide a holistic view of the molecular changes induced by the peptide in skin cells. nih.govconsensus.app

Potential applications of multi-omics in Acetyl Hexapeptide-38 research include:

Genomics and Transcriptomics: These approaches can identify the full spectrum of genes whose expression is modulated by Acetyl Hexapeptide-38, beyond just PGC-1α. This could reveal novel pathways and mechanisms of action. mdpi.commdpi.com

Proteomics: By analyzing the entire protein profile of cells treated with the peptide, researchers can identify changes in protein expression and post-translational modifications, providing a more direct link between gene expression changes and cellular function. nih.govmdpi.com

Metabolomics: This can reveal alterations in the metabolic profile of adipocytes in response to Acetyl Hexapeptide-38, offering insights into the specific lipid species that are being synthesized and stored. nih.govmdpi.com

By integrating data from these different "omics" platforms, researchers can construct a comprehensive network of the molecular events initiated by Acetyl Hexapeptide-38, leading to a more complete and nuanced understanding of its biological effects. mdpi.com This could also pave the way for the identification of biomarkers to predict individual responses to the peptide. nih.gov

Collaborative Research Opportunities and Interdisciplinary Studies

Advancing the scientific understanding of Acetyl Hexapeptide-38 will be greatly facilitated by collaborative research opportunities and interdisciplinary studies. The complexity of peptide development and its application in dermatology necessitates expertise from various fields.

Collaborations between academic research institutions and cosmetic science companies can bridge the gap between fundamental research and product development. manchester.ac.uk Such partnerships can leverage the cutting-edge technologies and diverse expertise present in both sectors.

Interdisciplinary studies involving cell biologists, biochemists, bioinformaticians, and material scientists can lead to significant breakthroughs. For instance, bioinformaticians can employ machine learning and mathematical modeling to predict the activity of novel peptide sequences and optimize formulations for enhanced delivery. manchester.ac.uk Material scientists can contribute to the development of innovative delivery systems that improve the stability and skin penetration of Acetyl Hexapeptide-38. canadapeptide.com These collaborative efforts will be crucial for overcoming the current limitations in peptide research and unlocking the full potential of Acetyl Hexapeptide-38 and other cosmetic peptides.

Q & A

Q. What is the molecular mechanism by which Acetyl hexapeptide 38 modulates adipogenesis in mammalian models?

this compound stimulates peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) expression, enhancing adipogenesis and lipid accumulation in targeted tissues such as breast or cheek adipocytes . This mechanism can be validated using in vitro models (e.g., 3T3-L1 preadipocytes) with qPCR to quantify PGC-1α mRNA levels and Oil Red O staining to visualize lipid droplets. In vivo studies in rodents may involve subcutaneous administration followed by histomorphometric analysis of adipose tissue volume .

Q. What are the recommended storage conditions and formulation protocols for this compound in experimental studies?

  • Storage : Freeze-dried powder should be stored at -20°C for ≤3 years; reconstituted solutions in solvents (e.g., DMSO) require storage at -80°C for ≤1–2 years to prevent degradation .
  • Formulation : For animal studies, prepare a working solution using 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O. Adjust concentrations based on dose (e.g., 10 mg/kg in mice) and validate stability via HPLC before administration .

Q. How can researchers verify the structural integrity and purity of this compound?

Use reversed-phase HPLC (≥98% purity threshold) with UV detection at 220 nm for peptide quantification. Amino acid composition analysis and mass spectrometry (MS) should confirm molecular weight (e.g., 701.8–702.02 Da) and sequence accuracy. Note discrepancies in reported molecular formulas (e.g., C30H55N9O10 vs. C30H55N9O9) across suppliers, which may arise from counterion variations or synthesis protocols .

Advanced Research Questions

Q. How should researchers address contradictions in reported molecular weights and bioactivity outcomes of this compound?

Discrepancies in molecular weight (e.g., 700.84–702.02 Da) and bioactivity may stem from:

  • Counterion differences : Acetate salts (e.g., C32H59N9O12) improve solubility but alter molecular weight versus freebase forms .
  • Batch variability : Validate peptide identity via MS and NMR for each batch.
  • Functional assays : Standardize adipogenesis protocols (e.g., consistent differentiation media, serum-free conditions) to reduce variability .

Q. What experimental models best capture the tissue-specific effects of this compound on lipid accumulation?

  • In vitro : Primary human adipocytes or 3T3-L1 cells treated with 1–10 µM peptide for 7–14 days. Measure lipid content via fluorometric assays (e.g., AdipoRed) .
  • In vivo : Use transgenic mice with adipose-specific PGC-1α reporters to track real-time adipogenesis. For localized effects, administer via microneedle patches and monitor tissue volume via micro-CT imaging .

Q. How do functional outcomes differ between this compound and structurally related peptides (e.g., Acetyl hexapeptide-39)?

Acetyl hexapeptide-39 (Silusyne) inhibits PGC-1α, reducing lipid storage and shortening the dermo-hypodermal junction—contrasting with hexapeptide-38’s pro-adipogenic effects. Comparative studies should:

  • Use dual-luciferase reporters to quantify PGC-1α activity.
  • Pair peptides in co-treatment assays to assess antagonism .

Methodological Considerations

Q. What analytical techniques are critical for quantifying acetic acid content in this compound formulations?

Follow USP guidelines:

  • Ion chromatography : Quantify acetate counterions using a pH 3.0 phosphate buffer mobile phase.
  • Titration : Acid-base titration with strong sodium hydroxide (42% w/v) to determine free acetic acid .

Q. How can researchers optimize delivery systems for this compound in dermal studies?

  • FITC labeling : Conjugate FITC to the peptide’s N-terminus to track cellular uptake via fluorescence microscopy .
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to enhance skin penetration. Validate release kinetics using Franz diffusion cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.